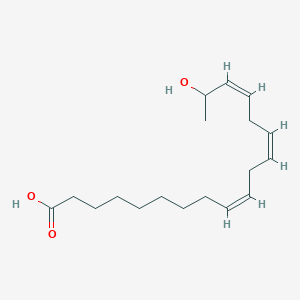

17-Hydroxylinolenic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H30O3 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoic acid |

InChI |

InChI=1S/C18H30O3/c1-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h2-3,7,9,13,15,17,19H,4-6,8,10-12,14,16H2,1H3,(H,20,21)/b3-2-,9-7-,15-13- |

InChI Key |

PSQSSLVXOIJSMX-XAFOFORCSA-N |

Isomeric SMILES |

CC(/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O)O |

Canonical SMILES |

CC(C=CCC=CCC=CCCCCCCCC(=O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 17 Hydroxylinolenic Acid

Precursor Utilization: Alpha-Linolenic Acid as the Primary Substrate

The journey of 17-hydroxylinolenic acid begins with its precursor, alpha-linolenic acid (ALA). hmdb.cachemfont.ca ALA, an essential omega-3 fatty acid, is a carboxylic acid with an 18-carbon chain and three cis double bonds. hmdb.cawikipedia.org As humans cannot synthesize ALA, it must be obtained through diet from sources like flaxseed, walnuts, and various vegetable oils. wikipedia.org Within the body, ALA serves as the foundational molecule for the synthesis of longer-chain omega-3 fatty acids and is the direct substrate for the production of this compound through a hydroxylation reaction. hmdb.cachemfont.canih.gov

Enzymatic Hydroxylation Mechanisms

The conversion of alpha-linolenic acid to this compound is an enzymatic process involving the introduction of a hydroxyl group onto the 17th carbon of the fatty acid chain. hmdb.cachemfont.canih.gov This transformation is primarily carried out by specific enzymes that exhibit remarkable site-selectivity.

Role of Lipoxygenases (LOX) in Site-Specific Hydroxylation

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxy fatty acids. nih.govmdpi.comresearchgate.net These enzymes are crucial in the biosynthesis of various signaling molecules. researchgate.net In the context of this compound formation, specific LOX isoforms are responsible for the initial, site-specific oxygenation of alpha-linolenic acid. mdpi.comresearchgate.net This process is a key step in the metabolic pathway that ultimately yields the hydroxylated fatty acid. nih.govgerli.com For instance, in plants, LOXs are known to oxygenate linolenic acid at either the 9- or 13-position, which are then converted to various oxylipins, including hydroxylated derivatives. researchgate.net

Potential Involvement of Cytochrome P450 Enzymes

While lipoxygenases play a significant role, cytochrome P450 (CYP) enzymes are also implicated in the hydroxylation of fatty acids. nih.govplos.orgresearchgate.netugent.be This superfamily of enzymes is known to catalyze a wide range of oxidative reactions, including the hydroxylation of fatty acids at various positions. nih.govresearchgate.netmedsciencegroup.com Specifically, certain CYP families, such as CYP4A, CYP4B, and CYP4F, are known to hydroxylate fatty acids at the ω (terminal) or ω-1 (sub-terminal) positions. nih.gov The hydroxylation of alpha-linolenic acid at the 17th position represents an ω-1 hydroxylation, suggesting the potential involvement of these or similar CYP enzymes in its formation. nih.govmedsciencegroup.comnih.gov Research has shown that some microbial CYP enzymes can hydroxylate unsaturated fatty acids like linoleic acid at the ω-1 position, lending support to the hypothesis that a similar mechanism could be at play for this compound. plos.org

Metabolic Intermediates and Downstream Products of the Alpha-Linolenic Acid Pathway

Alpha-linolenic acid is a central molecule in a complex metabolic network. reactome.org Upon entering the cell, it can be converted into a series of longer-chain, more unsaturated omega-3 fatty acids through a sequence of desaturation and elongation reactions. nih.govreactome.orgnih.gov This pathway, occurring primarily in the endoplasmic reticulum, generates important molecules such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). reactome.org

Beyond elongation and desaturation, ALA is a substrate for the formation of various oxylipins, a diverse group of oxygenated fatty acids. gerli.comgerli.com The action of lipoxygenases on ALA produces hydroperoxides, which are then further metabolized into a variety of compounds, including hydroxylated fatty acids like this compound. gerli.comgerli.com Other downstream products include jasmonic acid and its derivatives, which are important signaling molecules in plants. nih.govfrontiersin.org

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, influenced by factors at both the transcriptomic and metabolomic levels. This ensures that its synthesis is responsive to the physiological needs of the organism.

Transcriptomic and Metabolomic Insights into Biosynthetic Gene Regulation

Studies utilizing transcriptomic and metabolomic approaches have provided valuable insights into the regulation of the alpha-linolenic acid metabolic pathway. For example, research in plants has shown that the expression of genes encoding key enzymes in this pathway, such as lipoxygenases and allene (B1206475) oxide synthase, is modulated in response to various stimuli, including stress conditions. nih.govfrontiersin.org

Metabolomic analyses have revealed changes in the levels of this compound and other related metabolites under different physiological states. mdpi.comwur.nl For instance, studies have shown that the levels of this compound can be significantly altered in response to environmental cues or during developmental processes. mdpi.comnih.gov In some cases, the up-regulation of genes in the alpha-linolenic acid pathway has been correlated with an increase in the production of this compound. doi.orgnih.gov This integrated approach, combining transcriptomic and metabolomic data, is crucial for a comprehensive understanding of how the biosynthesis of this compound is controlled. frontiersin.orgashs.org

Table 1: Key Enzymes in Fatty Acid Hydroxylation

| Enzyme Family | Function | Known Substrates (Examples) | Potential Role in this compound Biosynthesis |

| Lipoxygenases (LOX) | Catalyze the dioxygenation of polyunsaturated fatty acids. nih.govmdpi.com | Linoleic acid, Arachidonic acid, Alpha-linolenic acid. nih.govresearchgate.net | Site-specific oxygenation of alpha-linolenic acid, a key initial step. nih.govgerli.com |

| Cytochrome P450 (CYP) | Mediate a wide range of oxidative reactions, including hydroxylation. nih.govresearchgate.net | Saturated and unsaturated fatty acids, eicosanoids. nih.govplos.org | Potential for ω-1 hydroxylation of alpha-linolenic acid to form this compound. nih.govmedsciencegroup.com |

Biological Role and Function

Role in Plant-Herbivore Interactions

In beet armyworm caterpillars, this compound is a crucial intermediate in the biosynthesis of volicitin (B1247072), which is N-(17-hydroxylinolenoyl)-L-glutamine. pnas.org After the hydroxylation of linolenic acid, the resulting this compound is conjugated with L-glutamine, also of insect origin, to form volicitin. pnas.org

When caterpillars feed on plants like corn, volicitin present in their oral secretions comes into contact with the damaged plant tissue. pnas.orgttu.edu This interaction triggers a defense response in the plant, leading to the emission of a blend of volatile organic compounds (VOCs). ttu.edunih.gov Interestingly, this compound by itself does not induce this volatile release in maize seedlings. nih.gov However, its structural component within volicitin is essential for the full biological activity. The complete volicitin molecule, including the hydroxyl group and the glutamine conjugate, is required to elicit a strong defense response from the plant. tandfonline.com This induced emission of VOCs serves as an indirect defense mechanism for the plant by attracting natural enemies of the herbivore, such as parasitic wasps. pnas.orgttu.edu

Biosynthetic Origin of the Fatty Acid Moiety in N-(17-hydroxylinolenoyl)-L-glutamine (Volicitin)

Potential Pharmacological Activities

Preliminary research suggests that this compound may possess various pharmacological activities. Studies on extracts from Dodonaea viscosa, which contains this compound, have indicated potential antimicrobial, anti-inflammatory, anti-allergic, and anticancer properties. researchgate.net However, further research is needed to isolate this compound and definitively attribute these activities to the compound itself.

Advanced Analytical Methodologies for 17 Hydroxylinolenic Acid Research

Chromatographic Techniques for Isolation, Separation, and Purification

Chromatography is a cornerstone in the analysis of 17-Hydroxylinolenic acid, providing the necessary separation from other related lipids and matrix components. Both gas and liquid chromatography are utilized, each with specific strategies to handle the unique chemical properties of this hydroxylated fatty acid.

Gas Chromatography (GC) Coupled with Specialized Derivatization Strategies

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for fatty acid profiling due to its high resolution and sensitivity. rsc.orgdb-thueringen.de However, the direct analysis of hydroxy fatty acids like this compound by GC is challenging due to their low volatility and thermal instability. The presence of the polar hydroxyl and carboxylic acid groups can lead to poor peak shape and degradation at the high temperatures used in GC. rsc.org To overcome these issues, specialized derivatization strategies are essential.

The primary goals of derivatization in this context are to increase the compound's volatility and thermal stability and to produce characteristic fragment ions in mass spectrometry that aid in structural elucidation. Common derivatization steps include:

Esterification: The carboxylic acid group is typically converted into a less polar ester, most commonly a methyl ester (FAME). This is a standard first step in most fatty acid analyses for GC. rsc.org Methods can involve acid-catalyzed (e.g., with H₂SO₄ or BF₃ in methanol) or base-catalyzed transesterification. rsc.org

Silylation: The hydroxyl group is derivatized to form a trimethylsilyl (B98337) (TMS) ether. This is a critical step for hydroxy fatty acids as it protects the hydroxyl group, preventing dehydration and other side reactions during analysis. rsc.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. semanticscholar.org

In practice, a two-step derivatization is often employed: methylation of the carboxyl group followed by silylation of the hydroxyl group. The resulting TMS-ether methyl ester is significantly more volatile and stable for GC analysis. Studies analyzing insect oral secretions have used GC-MS to identify this compound after its conversion to the corresponding methyl ester. pnas.orgpnas.org It is important to note, however, that some derivatives of this compound can be labile, which may complicate analysis by methods such as chiral gas chromatography for determining absolute configuration. pnas.org

Table 1: Common Derivatization Strategies for GC Analysis of this compound

| Derivatization Step | Reagent Example | Target Functional Group | Purpose |

|---|---|---|---|

| Esterification | BF₃ in Methanol | Carboxylic Acid | Increases volatility; creates Fatty Acid Methyl Ester (FAME) |

| Silylation | BSTFA | Hydroxyl | Increases volatility; improves thermal stability; yields characteristic mass spectra |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, often without the need for derivatization, making it suitable for both analytical and preparative applications. hplc.eu Its operation at or near room temperature preserves the integrity of thermally labile molecules like this compound.

Analytical Applications: For analytical purposes, HPLC, especially Ultra-High-Performance Liquid Chromatography (UHPLC) which offers higher resolution and speed, is frequently coupled with mass spectrometry. doi.orgwaocp.orgumich.edu Different HPLC modes are employed:

Reversed-Phase (RP-HPLC): This is the most common mode, separating molecules based on hydrophobicity. A C18 column is frequently used with a mobile phase gradient, typically of water and a more non-polar organic solvent like acetonitrile (B52724) or methanol, often with an acid additive like formic acid. doi.orgwaocp.orguliege.be This method is used in metabolomics studies to profile and quantify this compound in various samples, including human plasma and cell extracts. waocp.orgacs.org

Normal-Phase (NP-HPLC): This technique separates compounds based on polarity and is effective for separating lipid classes. It has been used for the separation of hydroperoxy, hydroxy, and keto fatty acids using solvent systems like n-hexane/2-propanol/acetic acid. uliege.be

Chiral-Phase HPLC: To separate enantiomers (R and S forms) of hydroxy fatty acids, chiral columns are necessary. This is critical for determining the stereochemistry of the compound, which can be vital for understanding its biological activity. uliege.be

Preparative Applications: HPLC is also an invaluable tool for isolating and purifying this compound from complex mixtures for further structural analysis or bioactivity testing. Preparative HPLC uses larger columns and higher flow rates to handle larger sample quantities. Studies have successfully used preparative HPLC with Diol or C18 columns to isolate novel hydroxy unsaturated fatty acids for characterization. ekb.eg

Table 2: Example HPLC Conditions for this compound Analysis

| HPLC Mode | Column Example | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| UHPLC (RP) | Agilent SB-C18 | Water/Acetonitrile with 0.1% Formic Acid | Metabolomic profiling of plant extracts | doi.org |

| UHPLC (RP) | Waters HSS T3 | Water/Acetonitrile with 0.05% Formic Acid | Untargeted metabolomics of cell extracts | umich.edu |

| RP-HPLC | Ultrasphere C-18 | Acetonitrile/Water | Analysis of potato flake oxylipins | uliege.be |

| Preparative HPLC | Diol and C18 | Hexane/EtOAc and MeOH/H₂O | Isolation of pure compounds | ekb.eg |

Mass Spectrometry (MS)-Based Approaches for Identification and Quantification

Mass spectrometry is the definitive method for the structural elucidation and sensitive quantification of this compound. It is almost always used in conjunction with a chromatographic separation technique (GC-MS or LC-MS).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm) of the true molecular mass. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₈H₃₀O₃), the theoretical monoisotopic mass is 294.21949 Da. nih.gov

Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers are commonly used for HRMS. In metabolomics studies, UHPLC-QTOF-MS has been employed to analyze plasma and other biological samples. waocp.org The measured accurate mass of an ion is compared to the theoretical mass calculated for potential elemental formulas, allowing for confident identification. For example, in one study, this compound was identified by its observed accurate mass of 293.21222 for the deprotonated molecule [M-H]⁻. waocp.org

Table 3: Accurate Mass Determination of this compound

| Compound | Formula | Ion | Theoretical Mass (Da) | Observed Mass (Da) | Reference |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Compound Confirmation

While HRMS provides the elemental formula, tandem mass spectrometry (MS/MS) provides structural information, confirming the compound's identity. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented (typically through collision-induced dissociation), and the resulting product ions are analyzed. The resulting fragmentation pattern is a characteristic fingerprint of the molecule.

For derivatized this compound analyzed by GC-MS with chemical ionization, a characteristic ion at m/z 291 is observed, which corresponds to the loss of a water molecule from the protonated methyl ester derivative. pnas.org In LC-MS/MS analyses, fragmentation patterns are used to confirm identifications made by accurate mass. doi.org The combination of retention time, accurate mass (from HRMS), and a matching MS/MS fragmentation pattern provides the highest level of confidence in compound identification.

Targeted (Selected Ion Monitoring) and Untargeted Metabolomics for Comprehensive Profiling

MS-based methods for this compound can be broadly categorized into two strategies: untargeted and targeted metabolomics.

Untargeted Metabolomics: This approach aims to detect and measure as many metabolites as possible in a sample to provide a comprehensive overview of the metabolome. This is a hypothesis-generating approach often used to discover potential biomarkers. Several studies have used untargeted metabolomics based on HPLC-ESI-QTOF-MS to detect this compound in samples like human plasma after consumption of plant extracts or in Antarctic lichens. acs.orgmdpi.comacs.org

Targeted Metabolomics: This is a hypothesis-driven approach that focuses on the accurate and precise quantification of a predefined list of metabolites. Techniques like Selected Ion Monitoring (SIM) with GC-MS or Multiple Reaction Monitoring (MRM) with a triple quadrupole (QQQ) LC-MS/MS system are used. MRM is highly specific and sensitive, monitoring a specific transition from a precursor ion to a product ion for each target analyte. mdpi.com This approach is ideal for validating biomarkers discovered through untargeted studies or for quantifying known analytes in large sample cohorts. Studies have utilized targeted approaches with QQQ instruments to analyze metabolites, including those from the alpha-linolenic acid pathway. doi.org

These complementary approaches allow researchers to first discover the presence and relevance of this compound in a biological system (untargeted) and then to develop robust methods for its precise quantification (targeted).

Stable Isotope Labeling Techniques for Biosynthetic Pathway Elucidation

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. In the context of this compound, this methodology has been pivotal in understanding its origin, particularly as a component of the insect elicitor volicitin (B1247072), which is N-(17-hydroxylinolenoyl)-L-glutamine.

Research involving the beet armyworm (Spodoptera exigua) demonstrated the concerted biosynthesis of volicitin. researchgate.net In these studies, beet armyworm caterpillars were fed corn seedlings that had been grown in an atmosphere containing ¹³CO₂, leading to the incorporation of the heavy isotope ¹³C throughout the plant's metabolites, including linolenic acid. researchgate.net When the caterpillars ingested this ¹³C-labeled plant material, the label was subsequently traced into the volicitin present in their oral secretions. researchgate.net

Mass spectrometry analysis revealed that the 18-carbon fatty acid portion of volicitin, this compound, was ¹³C-labeled, while the glutamine (Gln) portion was not. This key finding established that the caterpillar acquires linolenic acid from its plant diet and subsequently performs two critical chemical modifications: the hydroxylation at the 17th position to form this compound and the conjugation of this modified fatty acid to glutamine from its own metabolic pool. researchgate.netnih.gov These stable isotope–labeling studies conclusively demonstrated that the biosynthesis of this compound in this system is a result of the modification of a plant-derived precursor by the insect herbivore. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive method for the structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework, the position of functional groups, and the stereochemistry of the molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of the molecule's structure can be achieved.

One-Dimensional (¹H, ¹³C) and Two-Dimensional NMR Experiments

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound. The ¹H NMR spectrum shows the chemical shifts, integration (number of protons), and coupling patterns (J-coupling) for all protons, while the ¹³C NMR spectrum reveals the number of distinct carbon environments.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the complete structure. COSY experiments establish proton-proton connectivities through bonds, while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively. These experiments allow for the unambiguous assignment of each proton and carbon signal to its specific position in the fatty acid chain.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the this compound Moiety in Volicitin (in CD₃OD) (Data sourced from Alborn et al., 2003) tandfonline.com

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 17 | 4.44 (dq, J=7.4, 6.5 Hz) | 62.65 |

| 18 | 1.18 (d, J=6.5 Hz) | 22.01 |

| Olefinic (9,10,12,13,15,16) | 5.20–5.56 (m) | 126.96 - 133.69 |

| Aliphatic Chain | 1.23-2.80 (m) | 22.28 - 35.22 |

Note: The table presents selected, characteristic values for the this compound portion within the larger volicitin molecule. Exact shifts and multiplicities for the free acid may vary.

Stereochemical Assignment through Chiral Derivatization and Spectroscopic Analysis

Determining the absolute configuration (R or S) of the chiral center at C-17 is a critical aspect of characterizing this compound. This is typically achieved by reacting the hydroxyl group with a chiral derivatizing agent (CDA). A CDA is an enantiomerically pure reagent that converts a pair of enantiomers into a pair of diastereomers. researchgate.net These resulting diastereomers have different physical properties and can be distinguished by spectroscopic methods, most notably NMR. researchgate.net

A variety of CDAs are available for this purpose. For labile allylic alcohols like this compound, specialized reagents have been developed. pnas.orgpnas.org One such method involves using a chiral silylating agent, such as (-)-chloromenthoxydiphenylsilane. pnas.orgpnas.org Derivatization of the 17-hydroxyl group with this agent produces diastereomeric silyl (B83357) ethers. The ¹H NMR spectra of these diastereomers will show differences in the chemical shifts (Δδ) of protons near the newly formed diastereomeric center. By comparing the spectrum of the derivatized natural product with the spectra of derivatized authentic R and S standards, the absolute configuration can be unequivocally assigned. pnas.org

Other methods combine chiral derivatization with chromatographic separation and spectroscopic detection. For example, the absolute configuration of the 17-hydroxylinolenoyl moiety of volicitin was determined by converting it to its methyl ester, followed by derivatization with a fluorescent chiral reagent, (R)-DBD-Pro-COCl, and analysis by HPLC. tandfonline.com Another approach used derivatization with (1R)-1-phenylethyl isocyanate, with subsequent analysis by gas-liquid chromatography (GLC). researchgate.net These studies established that volicitin produced by several lepidopteran species possesses the 17S configuration. researchgate.net More modern approaches utilize agents like phenylglycine methyl ester (PGME) or (S)-ibuprofen for derivatization, followed by analysis with LC-MS or GC-MS, respectively. acs.orgnih.govwur.nl

Synthetic Strategies and Analog Development for Research Applications

Chemoenzymatic Synthesis Approaches for Stereoselective Hydroxylation

Chemoenzymatic methods offer a powerful strategy for the stereoselective hydroxylation of fatty acids by combining the precision of enzymes with the versatility of chemical synthesis. researchgate.netnih.gov These approaches often utilize lipoxygenases (LOX) or other hydroxylating enzymes to introduce a hydroxyl group at a specific position and with a defined stereochemistry on the linolenic acid backbone. plos.orgmdpi.com

For instance, recombinant 9R-lipoxygenase (9R-LOX) from Nostoc sp. SAG 25.82 has been used for the stereo-selective enzymatic production of 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) from α-linolenic acid. plos.org Similarly, other microbial fatty acid-hydroxylation enzymes can be employed to achieve selective hydroxylation. mdpi.com While direct enzymatic synthesis of 17-hydroxylinolenic acid is less commonly reported, the principles of chemoenzymatic synthesis suggest its feasibility. db-thueringen.de This would likely involve identifying or engineering an enzyme capable of hydroxylating the C-17 position of linolenic acid with high regio- and stereoselectivity. The enzymatic reaction would be followed by chemical steps to isolate and purify the desired product.

Total Chemical Synthesis Methodologies for this compound and its Precursors

Total chemical synthesis provides a highly controlled and flexible route to this compound and its precursors, enabling the precise construction of the molecule's carbon skeleton and the stereoselective introduction of functional groups. mdpi.com

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of specific enantiomers and diastereomers of this compound is critical for understanding its biological activity, as different stereoisomers can have distinct effects. A notable example is the stereoselective synthesis of both the (17R)- and (17S)-enantiomers of N-(17-hydroxylinolenoyl)-L-glutamine, known as volicitin (B1247072). bc.edu This was achieved by first preparing the protected (17R)- or (17S)-hydroxylinolenic acid moiety. The stereochemistry at the C-17 position was established using a chiral building block, which was then incorporated into the fatty acid chain. Subsequent deprotection and coupling with L-glutamine yielded the desired diastereomers. Such synthetic routes allow for the preparation of stereochemically pure compounds for detailed biological evaluation. youtube.com

Utilization of Modern Organic Reactions (e.g., Wittig, Grignard, Alkyne Coupling)

Modern organic reactions are fundamental to the total synthesis of complex molecules like this compound. uio.no

Wittig Reaction: The Wittig reaction is a cornerstone for the formation of carbon-carbon double bonds with control over stereochemistry, making it invaluable for synthesizing polyunsaturated fatty acids. numberanalytics.comacs.orgijcmas.com It involves the reaction of a phosphorus ylide with an aldehyde or ketone. numberanalytics.com In the context of this compound synthesis, a bis-Wittig approach has been successfully employed. This strategy involves a bifunctional Wittig salt derived from Z-hex-3-ene-1,6-diol, which allows for the efficient assembly of the fatty acid skeleton in a single step. The stereoselectivity of the Wittig reaction can often be controlled to produce the desired Z-configured double bonds present in linolenic acid. ijcmas.comrsc.org

Grignard Reaction: Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds. libretexts.org In fatty acid synthesis, they can be used to introduce alkyl groups. harvard.eduharvard.edu For instance, the reaction of a Grignard reagent with a suitable electrophile, such as an epoxide or an aldehyde, can be used to construct portions of the fatty acid chain. nih.gov While not always the primary method for the entire backbone of polyunsaturated fatty acids, Grignard reactions are crucial for creating key intermediates. thieme-connect.com

Alkyne Coupling: Alkyne coupling reactions, such as those promoted by copper catalysts, are instrumental in building the carbon framework of polyunsaturated fatty acids. rais.ismdpi.com This approach involves the iterative coupling of smaller alkyne-containing fragments to construct the full carbon chain. rais.is The resulting poly-alkyne can then be stereoselectively reduced, typically using Lindlar's catalyst, to generate the required cis (Z) double bonds. mdpi.com This methodology offers high convergence and control over the placement of double bonds. nih.govchemrxiv.orgresearchgate.net

Preparation of Isotopic Analogues for Mechanistic and Tracer Studies

Isotopically labeled analogues of this compound are essential tools for investigating its metabolic fate, mechanism of action, and transport. nih.govroyalsocietypublishing.org Stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) are commonly incorporated into the molecule. nih.govnih.gov

The synthesis of these labeled compounds generally follows the same routes as the unlabeled molecule, but with the use of isotopically enriched starting materials at specific points in the synthetic sequence. acs.org For example, a deuterium-labeled Grignard reagent or an isotopically labeled alkyne fragment could be introduced. The position of the isotopic label can be strategically chosen to probe specific metabolic transformations. For instance, labeling at the C-17 position could help track the fate of the hydroxyl group, while labeling within the carbon chain can provide insights into desaturation, elongation, or breakdown pathways. oup.com

The analysis of these tracer studies is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can detect the presence and location of the isotopic labels in metabolites. nih.gov

Design and Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Investigations

To understand which structural features of this compound are critical for its biological activity, researchers design and synthesize a variety of structural analogues. plos.orgijcmas.com These studies, known as Structure-Activity Relationship (SAR) investigations, involve systematically modifying different parts of the molecule and observing how these changes affect its biological function. researchgate.netnih.gov

Functional Group Modifications and Chain Elongation/Shortening

Key modifications in SAR studies of this compound include altering functional groups and changing the length of the carbon chain. nih.gov

Functional Group Modifications: The hydroxyl group at C-17 is a primary target for modification. It can be replaced with other functional groups, such as a fluorine atom, to probe the importance of hydrogen bonding. db-thueringen.de The carboxylic acid group can also be esterified or converted to an amide to investigate the role of this acidic moiety. mdpi.com

Chain Elongation/Shortening: The length of the fatty acid chain can be systematically increased or decreased. This helps to determine the optimal chain length for biological activity and can provide insights into the size and shape of the binding pocket of its target receptor or enzyme. researchgate.net

The synthesis of these analogues typically employs the flexible synthetic routes described above, allowing for the incorporation of diverse building blocks to achieve the desired structural variations. nih.gov

Deuteration and Fluorine Substitution as Probes for Biological Mechanisms

The strategic incorporation of stable isotopes like deuterium (²H or D) and fluorine (¹⁹F) into this compound serves as a powerful tool for elucidating its biological functions and metabolic pathways. These modifications create analogs that are structurally similar to the parent compound but possess unique physical properties that can be exploited in various research applications.

Deuteration as a Probe

In the context of polyunsaturated fatty acids (PUFAs) like this compound, the bis-allylic positions—the carbons situated between two double bonds—are particularly susceptible to hydrogen abstraction, initiating a chain reaction of lipid peroxidation. wikipedia.orgcompoundchem.com By selectively replacing the hydrogen atoms at these vulnerable sites with deuterium, the resulting "heavy" fatty acid becomes more resistant to oxidative degradation. frontiersin.orgcompoundchem.com This approach has been instrumental in studying the role of lipid oxidation in various cellular processes and disease models. compoundchem.com

For instance, research on other deuterated PUFAs has shown that their incorporation into cell membranes can protect against oxidative stress and cell death. compoundchem.com Studies using deuterated linoleic and α-linolenic acids have demonstrated a significant reduction in lipid peroxidation. scispace.com This protective effect is attributed to the kinetic isotope effect, which slows the rate of hydrogen (or deuterium) abstraction by free radicals. frontiersin.orgscispace.com While direct studies on deuterated this compound are less common, the principles established with related PUFAs are applicable. The synthesis of deuterated fatty acids can be complex, often requiring multi-step procedures to introduce deuterium at specific locations. compoundchem.comnih.gov

The use of deuterium-labeled fatty acids also extends to metabolic tracer studies. jst.go.jp By tracking the movement and transformation of deuterated this compound within a biological system using techniques like mass spectrometry, researchers can gain insights into its absorption, distribution, metabolism, and excretion. nih.govjst.go.jp

Fluorine Substitution as a Probe

The introduction of fluorine atoms into fatty acids, including analogs of this compound, offers another valuable strategy for probing biological mechanisms. researchgate.net Fluorine is highly electronegative and has a small van der Waals radius, allowing it to often mimic a hydrogen atom in terms of steric requirements. However, the carbon-fluorine (C-F) bond is exceptionally strong and polar, which can significantly alter the electronic properties of the molecule and its metabolic stability. nih.gov

Fluorinated fatty acids have been synthesized and utilized in several key research areas: researchgate.net

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁹F nucleus is a sensitive and convenient probe for NMR studies. nih.govavantiresearch.com Incorporating fluorine into this compound would allow researchers to monitor its interactions with proteins and its behavior within lipid membranes in a non-invasive manner. nih.govacs.org This technique can provide detailed information about the local environment, dynamics, and conformational changes of the fatty acid within a biological system. nih.gov

Metabolic Probes: The strength of the C-F bond can render the fatty acid resistant to metabolic degradation at the site of fluorination. nih.gov For example, placing a gem-difluoro (CF₂) group at a position that would normally undergo β-oxidation can effectively block this metabolic pathway. nih.gov This allows researchers to study the biological effects of the intact fatty acid without the confounding influence of its metabolites. However, it's important to note that other metabolic pathways, such as omega-oxidation, might still occur. nih.gov

Activity-Based Probes: Fatty acids can be functionalized with a sulfonyl fluoride (B91410) group to create activity-based probes. nih.gov These probes can covalently bind to the active sites of enzymes and other proteins that interact with fatty acids, enabling their identification and characterization. nih.gov

The synthesis of fluorinated fatty acids often involves multi-step chemical reactions. researchgate.netnih.gov While naturally occurring fluorinated organic compounds are rare, laboratory synthesis provides access to a wide range of specifically designed probes. nih.govipp.pt

Table of Research Findings on Deuterated and Fluorinated Fatty Acid Analogs

| Modification | Compound Type | Key Research Finding | Investigative Technique | Reference |

|---|---|---|---|---|

| Deuteration | Polyunsaturated Fatty Acids (PUFAs) | Substitution of hydrogen with deuterium at bis-allylic positions significantly slows lipid oxidation due to the kinetic isotope effect, protecting cells from oxidative stress. | Cell viability assays, lipid peroxidation assays | frontiersin.orgcompoundchem.com |

| Deuteration | γ-Linolenic Acid | Deuteration suppressed metabolism and cytotoxicity in normal cells, suggesting the cytotoxicity of the parent compound is linked to its metabolites. | Cell culture, cytotoxicity assays | rsc.orgresearchgate.net |

| Fluorination | Fatty Acids | Fluorinated fatty acids serve as effective probes for 19F NMR studies to investigate lipid-protein interactions and membrane dynamics. | 19F Nuclear Magnetic Resonance (NMR) Spectroscopy | nih.govavantiresearch.com |

| Fluorination | Palmitic Acid | Strategic fluorine substitution can block metabolic pathways like β-oxidation, allowing for the study of the intact fatty acid's biological effects. | Radiolabeling, tissue distribution studies | nih.gov |

| Fluorination | Fatty Acyl Chains | Fatty acyl sulfonyl fluorides act as activity-based probes to covalently label and identify fatty acid-associated proteins in living cells. | Chemical proteomics, mass spectrometry | nih.gov |

Q & A

Q. How should researchers design experiments to resolve contradictory findings about this compound’s role in pro-inflammatory vs. anti-inflammatory pathways?

- Methodological Answer : Contradictions may arise from tissue-specific effects or dosage variations. A factorial experimental design can test multiple variables (e.g., dose, tissue type, and time points). For instance, compare macrophage cultures (inflammatory response) vs. liver tissue (metabolic regulation) under controlled conditions. Use transcriptomics (RNA-seq) and lipidomics to identify pathway-specific biomarkers. Statistical models (e.g., ANCOVA) should account for covariates like baseline lipid profiles .

Q. What statistical approaches are recommended for analyzing clustered data in longitudinal studies of this compound dynamics?

- Methodological Answer : Clustered data (e.g., repeated measurements from the same subject) require mixed-effects models to account for intra-subject correlation. Software like R (lme4 package) or SAS (PROC MIXED) can model random intercepts and slopes. Sensitivity analyses should assess outliers, especially in LC-MS datasets where technical variability can skew results. Pre-register analysis plans to mitigate data dredging .

Q. How can multi-omics approaches be integrated to elucidate the biosynthetic and signaling networks of this compound?

- Methodological Answer : Combine metabolomics, proteomics, and transcriptomics using network analysis tools (e.g., WGCNA or MetaboAnalyst). For example, co-expression networks can link this compound levels with enzymes like acyl-CoA oxidases . Bayesian integration methods improve pathway inference by weighting evidence from heterogeneous datasets. Validate hypotheses using CRISPR-edited cell lines to knock out candidate genes (e.g., LOX or CYP450 isoforms) .

Methodological Best Practices

- Reproducibility : Document experimental protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for detailed methods and raw data deposition) .

- Data Presentation : Use tables and figures to highlight trends (e.g., fold changes in metabolites) rather than raw data. Follow RSC guidelines for clarity in graphs, including error bars and significance annotations .

- Ethical Compliance : Declare conflicts of interest and funding sources. For animal studies, include ethics committee approval IDs and housing conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.